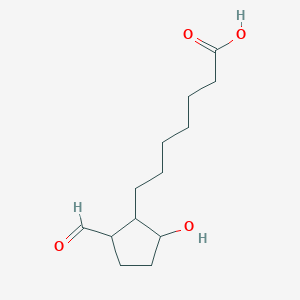
7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid is an organic compound with the molecular formula C13H22O4 This compound features a cyclopentane ring substituted with a formyl group and a hydroxyl group, and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentane derivative with appropriate reagents to introduce the formyl and hydroxyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2-Formyl-5-hydroxycyclopentyl)heptanoic acid include:
Methyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate: A methyl ester derivative with similar structural features.
7-(3-hydroxy-2,5-dioxocyclopentyl)heptanoic acid: A compound with a dioxocyclopentyl ring.
Uniqueness
The presence of both formyl and hydroxyl groups on the cyclopentane ring, along with the heptanoic acid chain, makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
55502-82-4 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
7-(2-formyl-5-hydroxycyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H22O4/c14-9-10-7-8-12(15)11(10)5-3-1-2-4-6-13(16)17/h9-12,15H,1-8H2,(H,16,17) |
InChI Key |
XLVLANYGAPINLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1C=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















